4-Mercaptobutane-1-sulphonic acid

Description

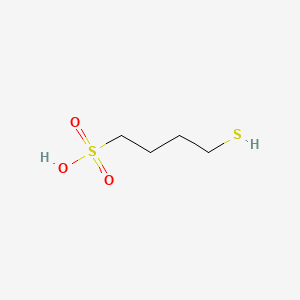

Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylbutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S2/c5-9(6,7)4-2-1-3-8/h8H,1-4H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOQNEPBGIJCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179427 | |

| Record name | 4-Mercaptobutane-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24687-42-1 | |

| Record name | 4-Mercapto-1-butanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24687-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercaptobutane-1-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024687421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Mercaptobutane-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-mercaptobutane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Systematic Approaches for 4 Mercaptobutane 1 Sulphonic Acid and Analogues

Historical Development of Mercaptosulfonic Acid Synthesis Routes

The historical development of synthetic routes for mercaptosulfonic acids is rooted in the broader history of organosulfur chemistry. Early methods often involved multi-step processes that were not always efficient or high-yielding. The foundational work in peptide synthesis by Bruce Merrifield in the 1960s, which utilized a solid support, revolutionized the synthesis of complex molecules and indirectly influenced the development of more streamlined synthetic methodologies for various functionalized compounds, including those with sulfur-containing groups. peptide.com The introduction of protecting groups like Boc and Fmoc, and later the concept of orthogonal protection, provided chemists with the tools to selectively modify different parts of a molecule, which is essential in the synthesis of bifunctional compounds like mercaptosulfonic acids. peptide.com

Contemporary Chemical Synthesis Strategies

Modern synthetic approaches to 4-mercaptobutane-1-sulfonic acid and its analogues are characterized by improved efficiency, selectivity, and the use of more readily available starting materials.

Synthesis from Butanediol (B1596017) Derivatives and Sulfonylation Reactions

A common and effective strategy for synthesizing 4-mercaptobutane-1-sulfonic acid analogues begins with 1,4-butanediol (B3395766). This approach typically involves a two-step process: sulfonylation followed by nucleophilic substitution.

In the first step, 1,4-butanediol is reacted with a sulfonylation agent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. google.com This reaction selectively functionalizes one of the hydroxyl groups, converting it into a good leaving group (tosylate). The other hydroxyl group remains available for subsequent reactions or can be protected if necessary.

The second step involves a nucleophilic substitution reaction where a sulfur nucleophile, such as sodium hydrosulfide (B80085) or sodium sulfide, displaces the tosylate group to introduce the thiol functionality. google.com The resulting product, 4-mercapto-1-butanol (B77687), can then be further functionalized to introduce the sulfonic acid group. A patent describes a process for synthesizing 4-mercapto-1-butanol from 1,4-butanediol with a total yield of up to 75%. google.com

| Step | Reagents | Intermediate/Product | Yield |

| 1. Sulfonylation | 1,4-butanediol, p-toluenesulfonyl chloride, pyridine | 4-(p-toluenesulfonyl)oxy-butan-1-ol | - |

| 2. Nucleophilic Substitution | 4-(p-toluenesulfonyl)oxy-butan-1-ol, Sodium hydrosulfide | 4-mercapto-1-butanol | 75% (overall) |

Table 1: Synthesis of 4-mercapto-1-butanol from 1,4-butanediol. google.com

The synthesis of 1,4-butanediol itself can be achieved through biotechnological routes, for instance, via the fermentation of succinic acid, which is a more sustainable approach compared to traditional chemical synthesis. google.comrsc.org

Routes Involving Halogenated Butane (B89635) Precursors and Sulfite (B76179) Nucleophiles

A related method involves the reaction of an alkyl halide with thiosulfate (B1220275) to form a Bunte salt, which can then be hydrolyzed to the corresponding thiol. This is a well-established method for introducing a thiol group. wikipedia.org

Oxidation Pathways of Corresponding Thioether or Thiol Alkanesulfonic Acids

The direct oxidation of thiols is a fundamental reaction in organosulfur chemistry and provides a pathway to sulfonic acids. wikipedia.org Thiols can be oxidized to sulfonic acids (RSO₃H) using strong oxidizing agents such as hydrogen peroxide or sodium hypochlorite. wikipedia.org Milder oxidation conditions can lead to the formation of disulfides (R-S-S-R). wikipedia.org Therefore, the synthesis of 4-mercaptobutane-1-sulfonic acid can be envisioned through the oxidation of a suitable precursor that already contains the thiol or a protected thiol group and the sulfonic acid or a precursor to it.

A simple and effective method for preparing sulfonic acid-functionalized silica (B1680970) involves the oxidation of thiol groups. rsc.org This process has been shown to be quantitative and can lead to materials with high sulfonic acid site densities. rsc.org While this is demonstrated on a solid support, the underlying chemical transformation is applicable to the synthesis of soluble sulfonic acids.

The oxidation of mercaptans to sulfinic and sulfonic acids can also be achieved using oxygen in a non-aqueous alkaline medium. google.com This method avoids the need for strong, and often harsh, oxidizing agents. google.com

Functionalization of Existing Alkyl Sulfonic Acid Scaffolds

It is also possible to synthesize 4-mercaptobutane-1-sulfonic acid by starting with a pre-existing alkyl sulfonic acid and introducing the mercapto group. For example, starting with 4-hydroxybutane-1-sulfonic acid, the hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a sulfur nucleophile. This approach is analogous to the synthesis from butanediol derivatives described in section 2.2.1.

The synthesis of 4-(succinimido)-1-butane sulfonic acid, a Brønsted acid catalyst, is achieved by reacting succinimide (B58015) with 1,4-butanesultone. cjcatal.com This demonstrates the functionalization of a sultone, which is a cyclic ester of a hydroxysulfonic acid, and provides a route to derivatives of butane sulfonic acid.

Stereoselective and Asymmetric Synthesis of Chiral 4-Mercaptobutane-1-sulphonic Acid Derivatives

The synthesis of chiral derivatives of 4-mercaptobutane-1-sulfonic acid, where a stereocenter is present in the butane backbone, requires stereoselective or asymmetric synthetic methods. The development of chiral catalysts and auxiliaries has been pivotal in this area.

The sulfinyl group (R-S(O)-R') is a valuable chiral auxiliary in asymmetric synthesis due to its configurational stability and ability to induce high levels of stereoselectivity. nih.gov Chiral sulfoxides can be prepared through the stereoselective oxidation of prochiral sulfides. nih.govwiley-vch.de This can be achieved using chiral oxidizing agents or through biocatalytic methods employing enzymes like cytochrome P450 monooxygenases. nih.gov

Another powerful approach involves the use of chiral sulfinates as precursors. nih.govntu.edu.sg These can be prepared with high diastereoselectivity and then converted into a variety of enantiomerically pure sulfinyl compounds. nih.gov For instance, the condensation of prochiral sulfinates with alcohols catalyzed by a chiral organocatalyst can produce enantioenriched sulfinate esters. ntu.edu.sg

The asymmetric synthesis of chiral sulfoximines, which are another class of chiral sulfur compounds, has been achieved through the stereospecific S-alkylation of chiral sulfinamides. nih.gov This highlights the progress in creating specific chiral sulfur-containing functional groups.

For the synthesis of chiral sulfonic acids, asymmetric catalysis has been employed. For example, chiral sulfonic acids with central chirality have been obtained through asymmetric iridium-catalyzed allylation with sodium sulfite. nih.gov Furthermore, axially chiral sulfonic acids have been developed and resolved into stable atropisomers. nih.gov

Enantioselective Approaches for Chiral Centers

While this compound itself is an achiral molecule, the synthesis of its chiral analogues, which may possess enhanced or specific properties, necessitates the use of enantioselective methodologies. nih.govncats.io Such approaches are crucial for creating compounds with specific stereochemistry, which is often a critical factor in pharmaceutical and biological applications.

Currently, there is limited literature specifically detailing the enantioselective synthesis of chiral analogues of this compound. However, established principles of asymmetric synthesis can be applied to devise potential routes. One hypothetical approach would involve the use of a chiral, non-racemic substituted 1,4-butane sultone as a starting material. The synthesis of such chiral sultones would be a key step, potentially achievable through asymmetric dihydroxylation of a suitable unsaturated precursor followed by cyclization.

Another strategy could employ a prochiral precursor, such as a substituted butane sultone with a plane of symmetry, and utilize a chiral reagent or catalyst to achieve an enantioselective ring-opening reaction. Chiral thiols or a combination of a simple thiolating agent and a chiral Lewis acid or organocatalyst could potentially differentiate between the two enantiotopic reaction sites. The development of chiral N-protected amino alkyl thiols has been reported, demonstrating the feasibility of introducing chirality in thiol-containing molecules. ias.ac.in

Furthermore, kinetic resolution of a racemic mixture of a chiral intermediate, for instance, a racemic substituted 1,4-butane sultone, using a chiral catalyst or enzyme could provide access to the enantiopure material. While specific examples for this particular class of compounds are scarce, the broader field of enantioselective synthesis of organosulfur compounds is an active area of research. nih.gov

Diastereoselective Control in Multi-step Syntheses

For analogues of this compound that contain multiple stereocenters, controlling the relative stereochemistry between these centers is paramount. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities, which is essential for obtaining compounds with well-defined three-dimensional structures and predictable properties.

Diastereoselective control can be achieved through various strategies. Substrate-controlled synthesis, where the stereochemistry of an existing chiral center in the starting material dictates the stereochemistry of a newly formed center, is a common approach. For instance, the reduction of a ketone or the epoxidation of a double bond in a chiral precursor to a this compound analogue could proceed with high diastereoselectivity due to steric hindrance or directing effects from the existing chiral center.

Reagent-controlled synthesis, where a chiral reagent or catalyst is used to favor the formation of one diastereomer, is another powerful tool. For example, the hydroboration of a chiral, unsaturated precursor containing a stereocenter could be influenced by the choice of borane (B79455) reagent and catalyst to selectively form one diastereomeric alcohol over another. mdpi.com This alcohol could then be further elaborated to the target thiol. The synthesis of fulleropyrrolidines from chiral cyclobutanes is an example of a diastereoselective process that could be conceptually adapted. nih.gov

The stereoselective synthesis of β-glycosyl thiols from glycosyl-bromides highlights the potential for high diastereoselectivity in the introduction of a thiol group via an SN2 reaction on a chiral substrate. ias.ac.in This principle could be applied to the synthesis of complex, poly-chiral analogues of this compound.

Scalability and Industrial Feasibility of Synthetic Protocols

The industrial production of this compound and its precursors, particularly 1,4-butane sultone, is well-documented in patent literature, indicating the scalability of certain synthetic routes. google.comgoogle.compatsnap.com The primary method for large-scale synthesis relies on the production of 1,4-butane sultone, which serves as a key intermediate. wikipedia.org

One scalable route to 1,4-butane sultone starts from 3-buten-1-ol, which undergoes sulfonation with a sulfonating agent in the presence of an initiator. google.compatsnap.com The resulting intermediate is then acidified and cyclized via dehydration to yield 1,4-butane sultone. google.com An alternative industrial process utilizes 4-chlorobutanol, which is reacted with sodium sulfite in an alcohol solvent. google.com The resulting 4-hydroxybutanesulfonic acid is then dehydrated under vacuum to form the sultone. google.com These methods are designed for large-scale production and are suitable for industrial settings. The subsequent ring-opening of the sultone to form this compound is also a process that can be scaled up.

Process Optimization for High Purity and Yield

The optimization of synthetic protocols is crucial for industrial applications to ensure high purity of the final product and maximize the yield, thereby improving the economic viability of the process. For the synthesis of 1,4-butane sultone, a key precursor to this compound, several optimization strategies have been reported in patents.

These optimizations focus on reaction conditions, purification methods, and the control of by-product formation. For instance, in the synthesis from 4-chlorobutanol and sodium sulfite, the reaction is typically carried out at reflux for several hours to ensure complete conversion. google.com The subsequent dehydration of 4-hydroxybutanesulfonic acid to the sultone is a critical step that is often optimized by using continuous flash dehydration under high vacuum and controlled temperatures. google.com This method allows for the efficient removal of water and minimizes thermal decomposition of the product.

Further purification of the crude 1,4-butane sultone is often achieved by vacuum fractional distillation, which can yield purities exceeding 99.9%. google.com The use of azeotropic distillation can also be employed to remove water and other impurities. google.com The table below summarizes some of the optimized parameters found in the literature for the synthesis of high-purity 1,4-butane sultone.

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Starting Material | 3-buten-1-ol or 4-chlorobutanol | google.comgoogle.com |

| Dehydration of 4-hydroxybutanesulfonic acid | Continuous flash dehydration | google.com |

| Dehydration Temperature | 130-165 °C | google.com |

| Dehydration Vacuum | 1-8 mmHg | google.com |

| Final Purification | Vacuum fractional distillation | google.com |

| Achieved Purity | >99.9% | google.com |

For the final step of converting 1,4-butane sultone to this compound, process optimization would focus on the choice of thiolating agent, solvent, reaction temperature, and work-up procedure to maximize the yield of the desired thiol and minimize the formation of the corresponding disulfide by-product.

Evaluation of Raw Material Availability and Green Chemistry Principles

The industrial feasibility of a synthetic process is heavily dependent on the availability and cost of the raw materials. The primary starting materials for the large-scale synthesis of this compound, such as 3-buten-1-ol, 4-chlorobutanol, sodium sulfite, and various thiolating agents, are generally available as commodity chemicals, which supports the economic viability of the production process. google.comgoogle.com

From a green chemistry perspective, the synthesis of this compound has both favorable and less favorable aspects. The key reaction, the ring-opening of 1,4-butane sultone, is an addition reaction and thus has a high atom economy, a key principle of green chemistry. royalsocietypublishing.org This means that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

However, some of the upstream processes for producing the 1,4-butane sultone precursor may involve less environmentally benign steps. For example, the use of chlorinated starting materials like 4-chlorobutanol can lead to the formation of inorganic salt waste (sodium chloride) that requires disposal. google.com The use of organic solvents in some steps also detracts from the greenness of the process, although some syntheses are performed in water, which is a green solvent. google.com

There is ongoing research into greener methods for the synthesis of organosulfur compounds that could potentially be applied to the production of this compound. acs.orgtaylorandfrancis.com These include the use of mechanochemical methods like ball-milling to reduce or eliminate the need for solvents, the development of more sustainable and less hazardous sulfenylating agents, and the use of electrochemical methods powered by renewable energy. acs.orgresearchgate.net For example, electrochemical methods have been developed for the efficient formation of C-S bonds with high faradaic efficiency. researchgate.net Applying these innovative approaches could significantly improve the environmental footprint of this compound production in the future.

Chemical Reactivity and Mechanistic Investigations of 4 Mercaptobutane 1 Sulphonic Acid

Thiol Group Reactivity in Complex Chemical Environments

The thiol group is the more reactive of the two functional groups under many conditions, participating in oxidation, addition, and nucleophilic reactions.

Oxidation Pathways Leading to Disulfides and Higher Oxidation States

The sulfur atom in the thiol group of 4-mercaptobutane-1-sulphonic acid exists in its lowest oxidation state (-2) and is readily susceptible to oxidation. The specific product depends on the nature and strength of the oxidizing agent used.

Formation of Disulfides: Mild oxidizing agents, such as molecular iodine (I₂) or hydrogen peroxide (H₂O₂) in catalytic amounts, facilitate the coupling of two thiol molecules to form a disulfide. jove.comlibretexts.org In this reaction, each thiol loses a hydrogen atom, forming a disulfide bridge (-S-S-). This process is reversible, and the disulfide can be reduced back to the thiol using appropriate reducing agents. jove.com For this compound, this oxidation would yield 4,4'-disulfanediylbis(butane-1-sulfonic acid).

Higher Oxidation States: The use of stronger oxidizing agents can lead to the formation of sulfur species with higher oxidation states. nih.gov Vigorous oxidation can convert the thiol group sequentially into a sulfenic acid (R-SOH), a sulfinic acid (R-SO₂H), and ultimately a sulfonic acid (R-SO₃H). nih.govgoogle.comacs.org The complete oxidation of the thiol in this compound would result in the formation of butane-1,4-disulfonic acid. It is noteworthy that sulfenic and sulfinic acids are often intermediates that can be isolated under specific conditions but are also prone to further oxidation. nih.govresearchgate.net

Table 1: Oxidation Products of this compound

| Oxidizing Agent | Product | Oxidation State of Sulfur (from Thiol) |

| Mild (e.g., I₂, air) | 4,4'-Disulfanediylbis(butane-1-sulfonic acid) | -1 |

| Strong (e.g., H₂O₂, peracids) | Butane-1,4-disulfonic acid | +6 |

Thiol-Ene and Thiol-Yne Click Reactions

The thiol group of this compound can readily participate in "click" chemistry, specifically in thiol-ene and thiol-yne reactions. These reactions are prized for their high efficiency, stereoselectivity, and simple reaction conditions. wikipedia.orgalfa-chemistry.com

The thiol-ene reaction involves the addition of a thiol across a double bond (an alkene or "ene"). wikipedia.org The reaction can be initiated either by free radicals or by nucleophilic catalysis. alfa-chemistry.com

Radical-mediated addition: This is the most common pathway, typically initiated by UV light or a radical initiator. A thiyl radical (RS•) is generated, which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.orgalfa-chemistry.com This creates a carbon-centered radical that subsequently abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product.

Nucleophile-catalyzed addition: In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion can then attack an electron-deficient alkene (such as an acrylate (B77674) or maleimide) in a Michael-type addition. alfa-chemistry.com

Similarly, the thiol-yne reaction involves the addition of a thiol to a triple bond (an alkyne or "yne"). Depending on the stoichiometry, either a single addition can occur to yield a vinyl sulfide, or a double addition can take place, with two thiol molecules adding across the alkyne.

The presence of the highly polar and water-soluble sulfonic acid group makes this compound a potentially valuable reactant for aqueous thiol-ene and thiol-yne ligations, useful in bioconjugation and materials science. rsc.orgnih.gov

Nucleophilic Reactivity of the Thiol Moiety

Thiols are more acidic than alcohols, and their conjugate bases, thiolate anions (RS⁻), are excellent nucleophiles. libretexts.orgvaia.com The thiolate of this compound can be readily formed by treatment with a base. This powerful nucleophilicity allows it to participate in a variety of reactions.

SN2 Reactions: The thiolate is a potent nucleophile for SN2 reactions with alkyl halides or tosylates, leading to the formation of thioethers. jove.comlibretexts.org For example, reaction with an alkyl bromide (R'-Br) would yield a 4-(alkylthio)butane-1-sulfonic acid.

Michael Addition: As mentioned in the context of thiol-ene reactions, the thiolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Ring-Opening Reactions: The thiolate can open strained rings such as epoxides and aziridines. The attack on an epoxide, for instance, would result in the formation of a β-hydroxy thioether.

The high nucleophilicity of sulfur compared to oxygen is a key feature of thiol chemistry. libretexts.org Even in its protonated form, the thiol can act as a nucleophile, although the thiolate is significantly more reactive.

Sulfonic Acid Group Chemistry

The sulfonic acid group is a strongly acidic, non-reactive moiety under most conditions, which lends polarity and aqueous solubility to the molecule.

Strong Acid Characteristics and Protonation Equilibria

Sulfonic acids are among the strongest organic acids, with pKₐ values typically in the range of -1 to -3. wikipedia.org They are significantly stronger than their carboxylic acid counterparts. wikipedia.org This is due to the extensive delocalization of the negative charge across the three oxygen atoms and the sulfur atom in the sulfonate conjugate base (R-SO₃⁻).

Consequently, the sulfonic acid group of this compound will be almost completely deprotonated to the sulfonate form in aqueous solutions across a wide pH range.

In contrast, the thiol group is much less acidic, with a pKₐ typically around 9-11. libretexts.org This vast difference in acidity means the protonation state of the molecule is highly dependent on the pH of the solution:

In strongly acidic solutions (pH < 0): Both the sulfonic acid and thiol groups will be fully protonated (HS-(CH₂)₄-SO₃H).

In moderately acidic to neutral and weakly basic solutions (pH ~1 to ~8): The sulfonic acid group will be deprotonated, while the thiol group remains protonated (HS-(CH₂)₄-SO₃⁻). This zwitterionic form is likely the predominant species in typical aqueous media.

In strongly basic solutions (pH > 11): Both groups will be deprotonated, resulting in the dianion (⁻S-(CH₂)₄-SO₃⁻).

Formation of Salts and Esters

Salt Formation: As a strong acid, the sulfonic acid group readily reacts with a wide range of inorganic and organic bases (e.g., sodium hydroxide (B78521), amines) to form stable sulfonate salts. These salts are typically water-soluble crystalline solids.

Ester Formation: The formation of sulfonic acid esters (sulfonates) from the sulfonic acid itself is more challenging than the esterification of carboxylic acids. Direct esterification with an alcohol is generally not feasible. Common methods for synthesizing sulfonate esters involve reacting a sulfonyl chloride with an alcohol in the presence of a base. eurjchem.comnih.gov Therefore, to form an ester of this compound, it would first need to be converted to its corresponding sulfonyl chloride, for example, 4-mercaptobutane-1-sulfonyl chloride. This intermediate could then be reacted with an alcohol or phenol (B47542) to yield the desired sulfonate ester. Other synthetic routes from sulfonate salts have also been developed. researchgate.netnih.gov

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactivity | Typical Reactions | Notes |

| Thiol (-SH) | Oxidation | Forms disulfides (mild oxidants) or sulfonic acids (strong oxidants). libretexts.orgwikipedia.org | The oxidation state of sulfur can range from -2 to +6. |

| Click Chemistry | Radical or nucleophilic addition to alkenes and alkynes. wikipedia.orgalfa-chemistry.com | High-yield, efficient reactions. | |

| Nucleophilic Attack | SN2 substitution, Michael addition, epoxide opening. jove.comlibretexts.org | The thiolate anion (RS⁻) is a very strong nucleophile. | |

| Sulfonic Acid (-SO₃H) | Acidity | Strong acid, readily deprotonates to form sulfonate (R-SO₃⁻). wikipedia.org | pKₐ is typically < 0. |

| Salt Formation | Reacts with bases to form stable sulfonate salts. | A standard acid-base reaction. | |

| Esterification | Indirectly forms sulfonate esters, typically via a sulfonyl chloride intermediate. eurjchem.com | Direct esterification with alcohols is not effective. |

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is significantly influenced by both intramolecular and intermolecular forces. These non-covalent interactions can affect the conformation of the molecule and the accessibility of its reactive centers.

Intramolecular Interactions: In certain environments, particularly in the gas phase or in non-polar solvents, this compound has the potential to form an intramolecular hydrogen bond (IMHB) . This can occur between the acidic proton of the sulfonic acid group and the sulfur atom of the thiol group, or an oxygen atom of the sulfonate. Theoretical studies on similar molecules, such as ortho-substituted benzenesulfonic acids, have shown that the sulfonic acid group can act as either a hydrogen bond donor or acceptor. mdpi.com The formation of such a "closed" conformation can shield the polar functional groups, which may influence its solubility and transport properties across non-polar media. unito.itrsc.org The flexible butane (B89635) chain provides the necessary conformational freedom for such an interaction to occur.

Intermolecular Interactions: In polar solvents like water, intermolecular hydrogen bonding is expected to dominate over intramolecular interactions. The sulfonic acid group, being a strong acid, will deprotonate to form the sulfonate anion (-SO₃⁻), which can then form strong hydrogen bonds with water molecules. nih.gov The thiol group can also participate in hydrogen bonding, acting as a weak hydrogen bond donor.

When adsorbed onto surfaces, such as gold, this compound can form self-assembled monolayers (SAMs) . In these organized structures, the thiol group forms a chemical bond with the gold surface, while the sulfonic acid termini are exposed to the environment. utexas.edu The reactivity of these SAMs is then governed by the interactions of the terminal sulfonic acid groups. These groups can engage in hydrogen bonding with adjacent molecules in the monolayer and with the surrounding solvent. nih.govresearchgate.net The stability of these SAMs is reinforced by van der Waals interactions between the parallel alkyl chains. utexas.edu

Reaction Kinetics and Mechanistic Pathways Elucidation

The chemical reactivity of this compound is centered around the reactions of its thiol and sulfonic acid functionalities. The thiol group is particularly susceptible to oxidation, while the sulfonic acid group is generally stable but can participate in acid-base reactions.

Oxidation of the Thiol Group: The oxidation of the thiol group in this compound can proceed through several pathways, depending on the oxidant and reaction conditions. Generally, mild oxidation leads to the formation of a disulfide, while stronger oxidants can yield sulfenic, sulfinic, and ultimately sulfonic acids. researchgate.net

Disulfide Formation: The most common reaction of thiols is the oxidation to a disulfide, which in this case would be the dimer of this compound. This reaction can be initiated by a variety of oxidants, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and halogens. nih.govborgeslab.org The reaction typically proceeds via a thiolate anion intermediate, which acts as a nucleophile. nih.gov

Formation of Sulfenic, Sulfinic, and Sulfonic Acids: With stronger oxidants, the thiol group can be further oxidized. The initial product is a highly reactive sulfenic acid (-SOH). researchgate.netnih.govnih.gov This can be further oxidized to a more stable sulfinic acid (-SO₂H) and finally to a sulfonic acid (-SO₃H). researchgate.netresearchgate.net In the case of this compound, this would result in a molecule with two sulfonic acid groups.

Kinetic Studies of a Related Compound: While specific kinetic data for the oxidation of this compound is not readily available in the literature, a study on the oxidation of a similar compound, 3-mercapto-1-propane sulfonic acid , by potassium ferrate provides valuable insights. researchgate.net The study revealed that the thiol was rapidly oxidized to the corresponding sulfinic acid within 0.5 seconds. researchgate.net The reaction kinetics were found to be dependent on pH, with a complex rate law suggesting multiple reaction pathways involving both protonated and unprotonated forms of the ferrate oxidant. researchgate.net At pH values above 8.5, the kinetic expression included terms dependent on the concentrations of the thiol, ferrate, and hydrogen ions, as well as a term for the direct degradation of ferrate. researchgate.net Below this pH, the rate-determining step primarily involved the unprotonated ferrate. researchgate.net It is plausible that the oxidation of this compound by strong oxidants would follow a similarly complex kinetic profile.

Electrochemical Reactivity: The thiol group of this compound can also be oxidized electrochemically. While specific studies on this molecule are lacking, the electrochemical oxidation of thiols on electrode surfaces is a well-known process that typically leads to the formation of a disulfide or metal-thiolate complexes, depending on the electrode material and potential. researchgate.net The sulfonic acid group is generally electrochemically inactive in the typical potential windows.

The following table summarizes the key reactive sites and expected products for this compound.

| Functional Group | Reagent/Condition | Expected Product(s) | General Reaction Type |

| Thiol (-SH) | Mild Oxidants (e.g., O₂, H₂O₂) | Disulfide | Oxidation |

| Thiol (-SH) | Strong Oxidants (e.g., KMnO₄, Ferrate) | Sulfenic acid, Sulfinic acid, Sulfonic acid | Oxidation |

| Thiol (-SH) | Gold Surface | Gold thiolate (Self-Assembled Monolayer) | Adsorption/Chemisorption |

| Sulfonic Acid (-SO₃H) | Base (e.g., NaOH) | Sulfonate salt (-SO₃⁻Na⁺) | Acid-Base Neutralization |

Catalytic Applications and Catalysis Research Involving 4 Mercaptobutane 1 Sulphonic Acid

Homogeneous Catalysis by 4-Mercaptobutane-1-sulfonic Acid

In a homogeneous system, where the catalyst is dissolved in the reaction medium, 4-mercaptobutane-1-sulfonic acid primarily functions through its distinct acidic and nucleophilic moieties.

Role as a Proton Source in Acid-Catalyzed Organic Reactions

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, readily donating a proton to initiate a wide array of acid-catalyzed reactions. This high acidity allows it to function as an effective catalyst, often in small quantities, for various organic transformations. For instance, in the formation of Schiff bases from amines and aldehydes, the sulfonic acid proton can catalyze the reaction without the need for an external acid catalyst. ekb.eg The protonation of the carbonyl oxygen by the sulfonic acid group activates the aldehyde toward nucleophilic attack by the amine. The catalytic cycle is completed by the regeneration of the sulfonic acid group upon dehydration of the intermediate carbinolamine. This self-catalysis is a key feature, streamlining reaction setups and purification processes. ekb.eg In some oxidation reactions, the sulfonic acid product itself can contribute to the catalysis, leading to an acceleration of the reaction rate as the product concentration increases. google.com

Condensation Reactions, including Polyphenol Synthesis

Acid catalysts are crucial for condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule, such as water. The sulfonic acid function of 4-mercaptobutane-1-sulfonic acid is well-suited for this purpose. It has been shown to be effective in various condensation processes, such as the self-condensation of aldehydes like n-butyraldehyde to form α,β-unsaturated aldehydes. researchgate.net

A significant area of research is the synthesis of polyphenolic compounds, such as bisphenol A. While much of the seminal work has been conducted with solid-supported catalysts, the underlying principle demonstrates the potential for homogeneous catalysis. nih.govresearchgate.net In the condensation of phenol (B47542) with acetone, the sulfonic acid group acts as the primary catalyst by protonating the acetone, thereby activating it for electrophilic attack on the electron-rich phenol rings. nih.govresearchgate.net Although detailed studies using 4-mercaptobutane-1-sulfonic acid specifically as a homogeneous catalyst for polyphenol synthesis are not extensively documented, the known reactivity of sulfonic acids in phenol-ketone condensations suggests its applicability. nih.govresearchgate.netnih.gov

Catalytic Activity in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond condensation, the strong acidity of the sulfonic acid group facilitates numerous other carbon-carbon and carbon-heteroatom bond-forming reactions. The aforementioned condensation reactions are prime examples of C-C bond formation. researchgate.net

For carbon-heteroatom bond formation, sulfonic acid catalysts have demonstrated high efficacy. They are used in:

Esterification and Transesterification: Catalyzing the reaction between carboxylic acids and alcohols (esterification) or the exchange of alkoxy groups in esters (transesterification). acs.orgmdpi.com

Alkylation: Promoting the O-alkylation of phenols and C-alkylation, where an alkyl group is added to an oxygen or carbon atom, respectively. nih.gov

Amidation and Silylation: Facilitating the formation of amides from carboxylic acids and amines, and the silylation of alcohols, which are C-N and C-O/C-Si bond formations. mdpi.com

Synergistic Catalysis Involving Both Thiol and Sulfonic Acid Functions

The most compelling catalytic feature of 4-mercaptobutane-1-sulfonic acid is the potential for synergistic cooperation between the sulfonic acid and thiol groups. This bifunctional capability has been explored primarily through heterogeneous model systems, which provide insight into how the molecule would behave in a homogeneous setting.

Research has shown that having both an acidic site and a thiol promoter on the same catalyst can dramatically enhance reaction rates and selectivity compared to catalysts containing only one of the functional groups or a random mixture of both. nih.govresearchgate.net In the synthesis of bisphenol A, the proposed mechanism involves the sulfonic acid group activating the ketone, while the nearby thiol group participates in the reaction intermediate, potentially by forming a hemithioacetal, which facilitates the subsequent reaction steps and enhances selectivity. researchgate.net

Key findings from studies on catalysts with paired thiol and sulfonic acid functionalities include:

Proximity is Crucial: The distance between the thiol and sulfonic acid groups is critical for catalytic activity. A catalyst with these groups separated by a three-carbon spacer (structurally analogous to 4-mercaptobutane-1-sulfonic acid) was found to be significantly more active for bisphenol A synthesis than catalysts with randomly distributed groups or with a larger separation between the groups. nih.govresearchgate.net

Enhanced Activity: In the condensation of cyclohexanone (B45756) and phenol to produce bisphenol Z, the paired thiol-acid catalyst was 14 times more active than a catalyst with random functionalities. nih.gov

These findings underscore the potential of 4-mercaptobutane-1-sulfonic acid to act as a highly efficient, cooperative bifunctional catalyst in a homogeneous environment.

Heterogeneous Catalysis and Solid-Supported Systems

To overcome challenges with catalyst separation and recycling associated with homogeneous systems, significant research has been dedicated to immobilizing sulfonic acid functionalities, including bifunctional thiol-sulfonic acid systems, onto solid supports.

Immobilization Strategies on Inorganic and Organic Supports

The covalent attachment of functional groups to solid supports ensures catalyst stability and prevents leaching into the reaction products. The primary precursor used to introduce the thiol/sulfonic acid moiety is often a silane, such as 3-mercaptopropyltrimethoxysilane (MPTS). psu.edu

Two main strategies are employed for immobilization:

Post-Synthetic Grafting: A pre-synthesized support material (like silica (B1680970) or a polymer) is treated with a solution of the functional precursor (e.g., MPTS). The precursor then covalently bonds to the support surface. If the goal is a sulfonic acid group, the attached thiol groups are subsequently oxidized using an agent like hydrogen peroxide. mdpi.compsu.edu

Co-condensation (One-Pot Synthesis): The functional precursor (MPTS) is added directly to the mixture of the primary support building blocks (e.g., tetraethyl orthosilicate (B98303) for silica). The materials then co-assemble, resulting in the functional group being incorporated throughout the material's framework. This is followed by oxidation of the thiol to the sulfonic acid. psu.edu

These strategies have been successfully applied to a variety of inorganic and organic materials.

| Support Material | Type | Immobilization Method | Precursor/Functional Group | Reference |

| Silica (MCM-41, HMS, SBA-15) | Inorganic | Co-condensation & Grafting | 3-mercaptopropyltrimethoxysilane (MPTS) | psu.edu |

| Alumina (Al₂O₃) | Inorganic | Grafting | Thiol and Sulfonic Acid Groups | mdpi.com |

| Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Inorganic | Grafting | 3-mercaptopropyltrimethoxysilane (MPTS) | mdpi.com |

| Porous Polyphenols | Organic | Post-Synthetic Sulfonation | Chlorosulfonic Acid | acs.org |

These solid-supported catalysts combine the high reactivity of the sulfonic acid group with the practical advantages of heterogeneous catalysis, such as ease of recovery and potential for reuse over multiple reaction cycles. nih.govacs.org

Performance and Regeneration of Supported Catalysts

The efficacy of a heterogeneous catalyst is not only determined by its activity but also by its stability and potential for regeneration over multiple reaction cycles. While extensive research specifically detailing the performance and regeneration of 4-mercaptobutane-1-sulphonic acid supported catalysts is limited, valuable insights can be drawn from studies on analogous sulfonic acid-functionalized materials, such as those supported on silica and carbon.

For sulfonic acid catalysts in general, a key challenge is the leaching of the functional group from the support, which can lead to a gradual decrease in catalytic activity. However, when covalently anchored to a stable support like silica, these catalysts can exhibit excellent reusability. For instance, a silica-supported sulfonic acid catalyst used in the synthesis of Hantzsch 1,4-dihydropyridines was recycled for at least eight cycles without a significant loss of activity. organic-chemistry.org Similarly, silica-supported sulphonic acid coated with an ionic liquid demonstrated the ability to be recycled for several runs in the synthesis of 1,4-dihydropyridines while maintaining substantial activity. rsc.org

In the context of biodiesel production, sulfonic acid-functionalized catalysts have shown promise in the esterification of free fatty acids. A carbon-based solid acid catalyst with sulfonic acid groups demonstrated good reusability over three cycles, although a gradual decrease in the conversion rate of palmitic acid was observed. nih.gov This decline was attributed to the formation of sulfonates and the exfoliation of sulfonic acid groups from the catalyst surface. nih.gov However, some sulfonated carbon catalysts have shown the potential for regeneration, where after a decline in performance, the catalytic activity could be restored to a level comparable to the fresh catalyst. nih.gov

The performance of these supported catalysts is often influenced by the nature of the support material. Carbon nanotubes, for example, offer high surface area and chemical resistance, making them excellent supports for sulfonic acid groups. researchgate.net A multiwalled carbon nanotube-supported butyl sulfonic acid catalyst was reused at least six times without a noticeable loss in its high catalytic activity for the synthesis of 1,8-dioxo-octahydroxanthenes. researchgate.net

The following interactive table summarizes the reusability of various sulfonic acid-functionalized catalysts as reported in the literature.

| Catalyst | Support Material | Reaction | Number of Cycles | Performance Outcome |

| Sulfonic acid | Silica gel | Hantzsch 1,4-dihydropyridine (B1200194) synthesis | 8 | No significant loss of activity organic-chemistry.org |

| Sulphonic acid coated with ionic liquid | Silica | 1,4-dihydropyridine synthesis | Several | Recyclable with significant activity rsc.org |

| AC-Ph-SO3H | Activated Carbon | Methylation of palmitic acid | 3 | Conversion rate remained above 80% nih.gov |

| MWCNT–BuSO3H | Multiwalled Carbon Nanotubes | 1,8-dioxo-octahydroxanthene synthesis | 6 | No noticeable loss of catalytic activity researchgate.net |

Mechanistic Insights into Catalytic Cycles and Active Site Characterization

Understanding the catalytic cycle and the nature of the active sites is fundamental to optimizing catalyst design and performance. For catalysts functionalized with this compound, the sulfonic acid group (-SO3H) serves as the primary Brønsted acid active site.

In acid-catalyzed reactions such as esterification, the catalytic cycle is initiated by the protonation of the carbonyl oxygen of the fatty acid by the sulfonic acid group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (e.g., methanol). The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and the regeneration of the protonated catalyst, thereby completing the catalytic cycle. The high catalytic activity of sulfonic acid-functionalized catalysts in esterification is attributed to the presence of these strong Brønsted acid sites. researchgate.net

The characterization of these active sites is crucial. The acid density, which is the number of acid sites per unit mass or surface area of the catalyst, is a key parameter determining catalytic activity. This is often determined through acid-base titration. For example, a sulfonated carbon catalyst was found to have an acid site density of 1.53 mmol H+/g. elsevierpure.com Similarly, magnetic nanoparticles functionalized with p-sulfonic acid calix nih.govarene exhibited a significant increase in acidity, with concentrations of acid groups around 0.70 to 0.75 mmol H+ g-1, primarily due to the strong proton-donating sulfonic groups. scielo.brresearchgate.net

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) are employed to identify the functional groups on the catalyst surface, confirming the presence of the -SO3H groups. In situ spectro-electrochemical methods, coupled with theoretical calculations like density functional theory (DFT), can provide deeper mechanistic insights at a molecular level, revealing the role of the anchoring group and the catalyst's interaction with reactants during the reaction. utwente.nl

The proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds catalyzed by silica-bonded S-sulfonic acid involves the activation of the dicarbonyl compound by the sulfonic acid group, facilitating the subsequent nucleophilic attack by the diamine. researchgate.net This highlights the general role of the sulfonic acid moiety in activating substrates in a variety of organic transformations.

Advanced Analytical and Spectroscopic Methodologies for 4 Mercaptobutane 1 Sulphonic Acid

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are central to the analysis of 4-Mercaptobutane-1-sulphonic acid, enabling its separation from complex matrices and subsequent quantification. The choice of chromatographic method is largely dictated by the physicochemical properties of the analyte, particularly its high polarity and ionic nature.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and polar compounds like this compound. Method development and validation are crucial steps to ensure the accuracy, precision, and reliability of the analytical results.

In its underivatized form, this compound is poorly retained on traditional reversed-phase columns (such as C8 or C18) due to its high polarity. The sulphonic acid group is fully ionized over a wide pH range, leading to minimal interaction with the nonpolar stationary phase. To achieve adequate retention and separation, several strategies can be employed. One approach involves the use of highly aqueous mobile phases with polar-endcapped or polar-embedded stationary phases, which are designed to provide better retention for polar analytes.

A novel approach for separating sulfonic acids involves a method termed BIST™ (Bridge Ion Separation Technology). This technique allows for the separation of negatively-charged analytes like sulfonic acids on a negatively-charged cation-exchange column. This is achieved through the use of a multi-charged, positive buffer in a mobile phase that is predominantly organic. This buffer acts as a bridge, linking the anionic analytes to the stationary phase surface. sielc.com

| Parameter | Typical Condition |

| Column | Polar-endcapped or polar-embedded C18, BIST™ A+ |

| Mobile Phase | Highly aqueous (e.g., >95% water) with buffer (e.g., phosphate) |

| Detector | UV (low wavelength), Refractive Index (RI), Evaporative Light Scattering (ELSD) |

Ion-pair chromatography is a powerful technique for retaining and separating ionic compounds like this compound on reversed-phase columns. technologynetworks.com This method involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.com For the anionic sulphonic acid group, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium), is used. thermofisher.com The ion-pairing reagent forms a neutral, hydrophobic ion pair with the analyte, which can then be retained and separated by the nonpolar stationary phase. thermofisher.com

The retention in ion-pair chromatography can be finely tuned by adjusting the concentration and the hydrophobicity of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent content. thermofisher.com Mobile-phase ion chromatography (MPIC) combines ion-pair chromatography with suppressed conductivity detection, offering a universal detection mode for such species. thermofisher.com

| Parameter | Typical Condition |

| Column | C8, C18, Polystyrene/divinylbenzene (PS/DVB) thermofisher.com |

| Ion-Pair Reagent | Tetrabutylammonium hydroxide (B78521) or similar quaternary ammonium salts thermofisher.com |

| Mobile Phase | Acetonitrile/water or Methanol/water gradient with ion-pairing reagent thermofisher.com |

| Detector | UV, Suppressed Conductivity thermofisher.com |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of the highly polar and non-volatile this compound by gas chromatography (GC) is not feasible. Therefore, a crucial derivatization step is required to convert the analyte into a volatile and thermally stable derivative. The hydroxyl group of the sulphonic acid and the thiol group can be targeted for derivatization.

Common derivatization approaches for polar functional groups include silylation (e.g., with BSTFA or TMCS) or acylation. For instance, fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are frequently used to derivatize amino and hydroxyl groups, significantly improving their volatility and chromatographic behavior for GC-MS analysis. nih.gov A similar strategy could be adapted for the functional groups present in this compound.

The development of a robust GC method would involve optimizing the derivatization reaction conditions (reagent, temperature, and time) and the GC parameters (injection mode, temperature program, and column type).

| Derivatization Reagent | Target Functional Group | Resulting Derivative |

| Silylating Agents (e.g., BSTFA) | Sulphonic Acid (OH), Thiol (SH) | Silyl ester, Silyl thioether |

| Acylating Agents (e.g., PFPA) | Sulphonic Acid (OH), Thiol (SH) | Anhydride, Thioester |

Capillary Electrophoresis (CE) for Ionic Species

Capillary electrophoresis (CE) is an excellent technique for the separation of charged species like this compound. libretexts.org Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. libretexts.org As a strong acid, the sulphonic acid group of the target molecule is negatively charged over a wide pH range, making it well-suited for CE analysis.

Different modes of CE can be employed. In capillary zone electrophoresis (CZE), the separation occurs in a simple buffer-filled capillary. The use of buffers with different pH values can be used to control the charge of the analyte and the electroosmotic flow (EOF), thereby optimizing the separation. libretexts.org For complex mixtures, the high resolving power of CE can be advantageous. A patent has described a capillary electrophoresis separation method utilizing a buffer solution containing a zwitterion with a sulfonic acid group and a quaternary amine, which could be applicable to the analysis of compounds like this compound. google.com

Mass Spectrometry (MS) Coupling for Identification and Quantitation

Coupling separation techniques with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of this compound. The mass spectrometer provides molecular weight information and structural details through fragmentation patterns.

When coupled with HPLC, electrospray ionization (ESI) is the most suitable ionization technique for polar and ionic compounds. For the analysis of sulphonated compounds, negative-ion ESI-MS is typically more sensitive. upce.cz The mass spectrum would be expected to show the deprotonated molecule [M-H]⁻. A significant challenge in HPLC-MS is the incompatibility of non-volatile buffers and ion-pairing reagents with the MS interface, as they can cause ion suppression and contaminate the ion source. upce.cz Therefore, the use of volatile buffers (e.g., ammonium acetate (B1210297) or ammonium formate) and ion-pairing reagents (e.g., triethylamine) is essential.

In GC-MS, following derivatization, electron ionization (EI) can be used to generate characteristic fragmentation patterns that aid in structural elucidation and provide high sensitivity for quantification. The mass spectrum of the derivatized this compound would be dependent on the specific derivatizing agent used.

Spectroscopic Characterization for Structural and Electronic Properties

Spectroscopic methods provide fundamental insights into the molecular framework and electronic nature of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the butane (B89635) chain, the thiol group, and the sulfonic acid group. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonate and thiol groups. Protons closer to the electron-withdrawing sulfonate group will appear at a higher chemical shift (downfield) compared to those closer to the thiol group. The acidic protons of the sulfonic acid and thiol groups are typically broad and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Similar to the proton NMR, the carbon atom attached to the highly electronegative sulfonate group will be the most downfield signal. The chemical shifts of the other carbon atoms in the butane chain will vary based on their proximity to the terminal functional groups.

Predictive NMR data is often generated using computational chemistry methods and compared with experimental data from related compounds for accurate assignments.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₂-SO₃H (α-carbon) | ~2.8 - 3.2 | ~50 - 55 |

| CH₂-CH₂SO₃H (β-carbon) | ~1.8 - 2.2 | ~25 - 30 |

| CH₂-CH₂SH (γ-carbon) | ~1.6 - 2.0 | ~28 - 33 |

| CH₂-SH (δ-carbon) | ~2.5 - 2.9 | ~22 - 27 |

| SH | ~1.3 - 1.7 (triplet) | - |

| SO₃H | Variable, broad (~10-12) | - |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band corresponding to the O-H stretching of the sulfonic acid group, typically in the range of 3200-2500 cm⁻¹. The S=O asymmetric and symmetric stretching vibrations of the sulfonate group are expected to appear as strong bands around 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively. The S-H stretching vibration of the thiol group gives rise to a weak but sharp band around 2600-2550 cm⁻¹. The C-H stretching vibrations of the butane backbone will be observed in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the S-H and S-S (if dimerization occurs) stretching bands, which are often weak in IR spectra. The S-H stretch appears around 2570 cm⁻¹. The C-S stretching vibration, typically found in the 700-600 cm⁻¹ range, is also readily observed in Raman spectra. The symmetric S=O stretch of the sulfonate group is also Raman active. These techniques are highly effective for studying the adsorption of this compound onto surfaces, such as in the formation of self-assembled monolayers. nih.gov

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H (in SO₃H) | Stretching | 3200 - 2500 (broad) | IR |

| C-H (alkane) | Stretching | 3000 - 2850 | IR, Raman |

| S-H (thiol) | Stretching | 2600 - 2550 (weak, sharp) | IR, Raman |

| S=O (sulfonic acid) | Asymmetric Stretching | 1250 - 1150 | IR |

| S=O (sulfonic acid) | Symmetric Stretching | 1080 - 1030 | IR, Raman |

| C-S | Stretching | 700 - 600 | Raman |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive chromophores like conjugated π-systems, the absorptions are expected to occur in the ultraviolet region.

The primary electronic transitions for saturated compounds containing heteroatoms with non-bonding electrons, such as sulfur, are n → σ* and σ → σ* transitions. The lone pair electrons on the sulfur atom of the thiol group can be excited to an anti-bonding sigma orbital (n → σ* transition). This transition typically occurs in the far UV region, around 200-220 nm. The σ → σ* transitions of the C-C, C-H, C-S, and S-H bonds require higher energy and thus absorb at shorter wavelengths, generally below 200 nm. The sulfonic acid group itself does not have significant absorption in the near-UV range. The presence of the thiol group is therefore the main contributor to the UV absorption profile of this molecule in the accessible UV range.

Expected Electronic Transitions

| Transition | Associated Functional Group | Expected λmax (nm) |

|---|---|---|

| n → σ | Thiol (-SH) | ~200 - 220 |

| σ → σ | C-C, C-H, C-S, S-H | < 200 |

Electrochemical Analytical Techniques

Electrochemical methods are powerful for probing the redox activity of this compound and its behavior at electrode-electrolyte interfaces.

Voltammetry, particularly cyclic voltammetry (CV), is employed to study the redox properties of this compound. The thiol group (-SH) is electrochemically active and can undergo oxidation. When a potential is scanned anodically, the thiol group can be oxidized, often leading to the formation of a disulfide bond (R-S-S-R) through a one-electron process. This is a common electrochemical reaction for thiols.

On a gold electrode, the thiol group of this compound can chemisorb to form a self-assembled monolayer (SAM). The cyclic voltammogram of such a modified electrode will differ significantly from that of the molecule in solution. The formation of the SAM can be monitored by the appearance of characteristic oxidation and reduction peaks associated with the thiol/disulfide redox couple on the electrode surface. The potential of these peaks can provide information about the stability and organization of the monolayer.

Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for characterizing the properties of interfaces, making it ideal for studying self-assembled monolayers of this compound on electrode surfaces, typically gold. By applying a small amplitude AC potential over a range of frequencies, the impedance of the system is measured.

When this compound forms a SAM on an electrode, it acts as a barrier to electron transfer and ion transport. This is reflected in the EIS data, often modeled using an equivalent circuit. The key parameters obtained from fitting the EIS data include:

Solution Resistance (R_s): The resistance of the bulk electrolyte.

Charge Transfer Resistance (R_ct): This is inversely proportional to the rate of electron transfer at the electrode surface. A well-formed, dense monolayer will exhibit a high R_ct, indicating it effectively blocks redox probes from reaching the electrode.

Double-Layer Capacitance (C_dl): This relates to the charge separation at the electrode/monolayer interface. The formation of a monolayer decreases the C_dl compared to a bare electrode because the organic layer increases the distance between the conductive plates of the capacitor (the electrode and the electrolyte ions).

EIS can be used to monitor the formation, stability, and integrity of the this compound monolayer under different conditions, such as changes in pH or exposure to other analytes. nih.gov

Applications in Materials Science and Interface Chemistry

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly organized molecular assemblies that spontaneously form on a solid surface. For metallic surfaces, particularly gold, the strong affinity between sulfur and gold makes thiol-containing molecules like 4-mercaptobutane-1-sulfonic acid ideal candidates for creating stable and well-defined SAMs. upmc.fr The structure and properties of these SAMs are influenced by factors such as the length of the alkyl chain and the nature of the terminal functional group. upmc.fr

While specific thermodynamic data for 4-mercaptobutane-1-sulfonic acid is not extensively documented, studies on analogous short-chain thiols provide valuable insights. The adsorption process is generally considered to be spontaneous and exothermic. The Gibbs free energy of adsorption is influenced by the strong interaction between the sulfur headgroup and the metal surface, as well as the van der Waals interactions between the alkyl chains. For short-chain thiols like 4-mercaptobutane-1-sulfonic acid, the contribution from inter-chain interactions is less significant compared to longer-chain thiols. The kinetics of SAM formation are also influenced by chain length, with shorter chains often exhibiting different adsorption profiles compared to their longer-chain counterparts. researchgate.net

For 4-mercaptobutane-1-sulfonic acid, the short butyl chain would lead to a less ordered monolayer compared to longer-chain alkanethiols. However, the terminal sulfonic acid group, being highly polar and capable of hydrogen bonding, would significantly influence the packing arrangement and the surface properties. Studies on similar short-chain thiols have shown that the terminal group's nature plays a dominant role in the final structure of the SAM. nih.gov The orientation of the sulfonic acid groups at the monolayer-environment interface is key to its function in subsequent applications.

The primary advantage of using 4-mercaptobutane-1-sulfonic acid to form SAMs is the ability to drastically alter the properties of the underlying metal surface. The terminal sulfonic acid groups create a highly hydrophilic and negatively charged surface at neutral pH. This modification is crucial for a variety of applications, particularly where controlled interaction with a biological environment is desired. The surface energy and wettability of the substrate are significantly changed, transforming a hydrophobic gold surface into a hydrophilic one. This controlled functionalization is a cornerstone of creating biocompatible and bio-selective surfaces.

Role in Biosensor Design and Anti-fouling Coatings

The unique surface properties imparted by 4-mercaptobutane-1-sulfonic acid SAMs make them highly suitable for applications in biosensor development and as anti-fouling coatings. The controlled functionalization of surfaces is a critical aspect of developing reliable and sensitive biosensing platforms. upmc.frnumberanalytics.com

A major challenge in the development of biosensors that operate in complex biological fluids like blood serum or plasma is the non-specific adsorption (NSA) of proteins and other biomolecules onto the sensor surface. nih.gov This fouling can lead to false signals and a reduction in sensor sensitivity and specificity. nih.gov

SAMs terminated with sulfonic acid groups are highly effective at resisting NSA. The mechanism behind this anti-fouling property is attributed to the formation of a tightly bound hydration layer on the surface. rsc.org The highly hydrophilic and charged sulfonate groups interact strongly with water molecules, creating a physical and energetic barrier that prevents proteins from adsorbing onto the surface. This strategy is a key feature in the design of "stealth" surfaces that can resist biofouling. Surfaces with a strong negative charge, such as those created by sulfonic acid groups, have been shown to be particularly effective in repelling proteins, which often carry a net negative charge at physiological pH. rsc.org

Table 1: Comparison of Anti-fouling Properties of Different SAM Terminations

| Terminal Group | Predominant Surface Property | Mechanism of NSA Resistance | Relative Effectiveness |

| -SO3H (Sulfonic Acid) | Hydrophilic, Negatively Charged | Formation of a strong hydration layer, electrostatic repulsion | High |

| -OH (Hydroxyl) | Hydrophilic, Neutral | Formation of a hydration layer | Moderate to High |

| -COOH (Carboxylic Acid) | Hydrophilic, Negatively Charged (at neutral pH) | Electrostatic repulsion, hydration layer | Moderate |

| -CH3 (Methyl) | Hydrophobic, Neutral | None (promotes hydrophobic interaction with proteins) | Low |

This table provides a generalized comparison based on established principles of surface chemistry.

Beyond preventing non-specific interactions, the terminal sulfonic acid group of a 4-mercaptobutane-1-sulfonic acid SAM can be chemically modified to allow for the covalent immobilization of specific biorecognition elements, such as antibodies, enzymes, or DNA. This is a crucial step in the fabrication of highly selective biosensors. nih.gov

While the sulfonic acid group itself is relatively unreactive towards common bioconjugation chemistries, it can be converted into a more reactive intermediate. A common strategy is the conversion of the sulfonic acid to a sulfonyl chloride (-SO2Cl) group. This can be achieved by reacting the SAM with reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The resulting sulfonyl chloride is highly electrophilic and can readily react with nucleophilic groups on biomolecules, such as primary amines (-NH2) found in the lysine (B10760008) residues of proteins, to form a stable sulfonamide bond.

This two-step functionalization strategy allows for the creation of a surface that first resists non-specific adsorption and then can be selectively activated for the covalent attachment of a desired ligand. This ensures that the immobilized bioreceptors are presented in a controlled manner, which is essential for optimal biosensor performance. The ability to control both the anti-fouling properties and the specific ligand immobilization makes 4-mercaptobutane-1-sulfonic acid a versatile molecule for advanced biosensor design. numberanalytics.comnih.gov

Polymer Chemistry and Polymer-Supported Reagents

The integration of 4-Mercaptobutane-1-sulfonic acid functionalities into polymer structures has led to the development of innovative polymer-supported reagents and catalysts. A notable example is the synthesis of poly(4-vinylpyridinium butane (B89635) sulfonic acid) hydrogen sulfate (B86663). This is achieved by the reaction of poly(4-vinylpyridine) with 1,4-butanesultone, a derivative of the sulfonic acid portion of 4-Mercaptobutane-1-sulfonic acid.

This resulting polymer-supported catalyst has demonstrated significant efficacy in various organic syntheses. It has been successfully employed as an efficient, heterogeneous, and reusable dual acidic catalyst for the one-pot preparation of 1-amidoalkyl-2-naphthols and substituted quinolines under solvent-free conditions. cjcatal.com The catalyst's performance is attributed to the presence of both Brønsted and Lewis acidic sites, stemming from the sulfonic acid and the pyridinium (B92312) moieties, respectively.

Further research has highlighted the versatility of this polymer-supported system. N-Sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate has been shown to be an effective catalyst for the synthesis of xanthene derivatives under ultrasonic irradiation, offering an environmentally benign and cost-effective methodology. nih.gov Its application has also been extended to acylation reactions of alcohols, phenols, thiols, and amines, as well as the 1,1-diacetylation of aldehydes, all under solvent-free conditions at room temperature. cjcatal.com The reusability of the catalyst over several cycles without significant loss of activity underscores its potential for industrial applications. nih.govcjcatal.com

A key advantage of using such polymer-supported reagents is the simplification of the work-up procedure. The catalyst, being in a solid phase, can be easily separated from the reaction mixture by simple filtration, thus avoiding complex purification steps. cjcatal.comnih.gov

| Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|

| One-pot synthesis of 1-amidoalkyl-2-naphthols | Aldehydes, 2-naphthol, acetamide | Solvent-free, high yield, reusable catalyst | cjcatal.com |

| Synthesis of substituted quinolines | 2-aminobenzophenone, ketones | Solvent-free, short reaction time | cjcatal.com |

| Synthesis of 1,8-dioxo-octahydroxanthenes | Aromatic aldehydes, dimedone | Heterogeneous catalysis, reusability | kisti.re.kr |

| Synthesis of xanthene derivatives | Aldehydes, β-naphthol | Ultrasound irradiation, room temperature | nih.gov |

| Acylation of alcohols, phenols, thiols, and amines | Various substrates with acetic anhydride (B1165640) | Solvent-free, room temperature, high yield | cjcatal.com |

Electrochemical Interfaces and Molecular Recognition at Surfaces

The thiol group in 4-Mercaptobutane-1-sulfonic acid provides a strong anchoring point for its attachment to noble metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs). These highly ordered molecular layers are of great interest for modifying the properties of electrochemical interfaces and for creating surfaces capable of molecular recognition.

While direct studies on SAMs of 4-Mercaptobutane-1-sulfonic acid are not as extensive as for other thiols, the principles derived from related systems are highly applicable. The terminal sulfonic acid group, being strongly acidic, imparts a high negative surface charge at neutral and basic pH. This feature is crucial for controlling the interactions of the modified surface with its environment.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing these modified surfaces. EIS measures the impedance of the interface in response to a small AC potential perturbation over a range of frequencies. The resulting impedance spectrum can be modeled with an equivalent circuit, providing quantitative information about the properties of the SAM, such as its packing density, dielectric properties, and charge transfer resistance. For a SAM of 4-Mercaptobutane-1-sulfonic acid, the high surface charge density would significantly influence the double-layer capacitance and the transport of redox probes to the electrode surface.

The stability and reproducibility of SAMs are critical for their application in biosensors. Studies on other thiol-based SAMs have shown that the interface can undergo reorganization over time, which affects the electrochemical signal. nih.gov Careful conditioning of the electrode is often necessary to achieve a stable baseline for reliable sensing. nih.gov

Molecular recognition at these functionalized surfaces is achieved by tailoring the chemical and physical properties of the SAM. The sulfonic acid groups of a 4-Mercaptobutane-1-sulfonic acid SAM can participate in electrostatic interactions, attracting positively charged molecules to the surface. This can be exploited for the selective detection of certain analytes. For instance, such a surface could be used to pre-concentrate cationic species from a solution, enhancing the sensitivity of their detection.

Furthermore, the principles of molecular recognition on functionalized surfaces extend to more complex systems, such as those used in immunoassays and DNA sensing. nih.gov In these applications, the SAM serves as a platform for the immobilization of bioreceptors like antibodies or aptamers. The underlying SAM, in this case potentially formed from 4-Mercaptobutane-1-sulfonic acid, plays a crucial role in preventing non-specific adsorption and maintaining the biological activity of the immobilized receptor.

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| 4-Mercaptobutane-1-sulfonic acid | C₄H₁₀O₃S₂ | -SH, -SO₃H |

| Poly(4-vinylpyridine) | (C₇H₇N)n | Pyridine ring |

| 1,4-Butanesultone | C₄H₈O₃S | Sultone ring |

| Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate | Complex polymer | Pyridinium, -SO₃H, HSO₄⁻ |

| 1-Amidoalkyl-2-naphthol | Varies | Amide, Hydroxyl, Naphthyl |

| Quinoline | C₉H₇N | Quinoline ring |

| Xanthene | C₁₃H₁₀O | Xanthene ring |

Theoretical and Computational Chemistry of 4 Mercaptobutane 1 Sulphonic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of 4-mercaptobutane-1-sulfonic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and the distribution of electrons.

Such studies would reveal the conformational preferences of the butane (B89635) chain and the orientation of the sulfonate and thiol functional groups. The calculated Mulliken charges would indicate the charge distribution across the molecule, highlighting the electronegativity of the oxygen atoms in the sulfonate group and the relative neutrality of the thiol group. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also critical outputs of DFT calculations. The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and stability. nih.gov

Table 1: Hypothetical DFT-Calculated Properties of 4-Mercaptobutane-1-sulfonic acid

| Property | Hypothetical Value |

| Optimized Ground State Energy (Hartree) | -950.123 |

| HOMO Energy (eV) | -7.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 6.6 |

| Dipole Moment (Debye) | 5.4 |